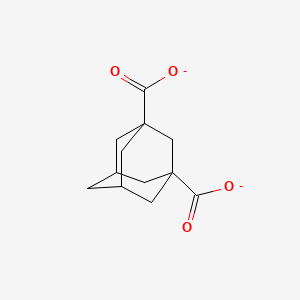

Adamantane-1,3-dicarboxylate

描述

Historical Context of Adamantane (B196018) Framework Chemistry

The journey of adamantane chemistry began in 1924 when H. Decker first proposed the existence of a diamond-like hydrocarbon with the formula C₁₀H₁₆, which he named "decaterpene". chemistrylearner.com The actual discovery of adamantane, however, occurred in 1933 when Czech chemists S. Landa and V. Machacek isolated it from petroleum through fractional distillation. chemistrylearner.comwikipedia.org The amount isolated was minuscule, but its high melting and boiling points were noted. wikipedia.org The name "adamantane" was derived from the Greek word "adamantinos," meaning related to steel or diamond, reflecting the similarity of its carbon atom arrangement to the diamond crystal lattice. wikipedia.org

The first laboratory synthesis of adamantane was attempted in 1924 by German chemist Hans Meerwein, who, instead of adamantane, obtained a derivative now known as Meerwein's ester. chemistrylearner.comwikipedia.org It was not until 1941 that Vladimir Prelog successfully synthesized adamantane, albeit with a very low yield, making the process impractical for widespread use. chemistrylearner.comwikipedia.orgnih.gov A significant breakthrough came in 1957 when Paul von Ragué Schleyer discovered a more efficient synthesis method involving a Lewis acid-catalyzed rearrangement. nih.govyale.edu This discovery made adamantane more accessible and spurred the development of a new field of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.gov The unique properties of the adamantane cage, such as its rigidity, high symmetry, and thermodynamic stability, have made it a valuable scaffold in various applications, including medicine and materials science. nih.govnih.govworldscientific.com

Significance of Adamantane-1,3-dicarboxylate in Contemporary Chemical Research

The bifunctional nature and rigid structure of this compound make it a highly valuable linker molecule in the construction of coordination polymers and metal-organic frameworks (MOFs). chemicalbook.comrsc.org Its dicarboxylate groups can coordinate with metal ions, while the adamantane core acts as a stiff, three-dimensional spacer, influencing the resulting network's topology and properties. researchgate.netresearchgate.net

Research has demonstrated the ability of this compound to form diverse and complex structures. For example, it has been used to synthesize the first s-block metal adamantanedicarboxylate coordination polymer with magnesium (Mg(II)), resulting in a layered polymer with both tetrahedral and octahedral coordination environments for the magnesium centers. nih.govresearchgate.net It has also been employed in the construction of coordination polymers with various transition metals like zinc (Zn(II)), cobalt (Co(II)), and cadmium (Cd(II)), leading to structures ranging from one-dimensional tubes to two-dimensional undulating layers. rsc.org

Furthermore, this compound has been utilized to create molecular loops with diosmium(I) sawhorse units, where the rigid linker bridges two metal-metal bonded units. nih.goviucr.org The orientation and spacing of these units are dictated by the geometry of the adamantane-based linker. nih.goviucr.org The compound has also been instrumental in the synthesis of the first actinide complex featuring an adamantanecarboxylate ligand, specifically with dioxouranium(VI), forming a one-dimensional chain structure. researchgate.net The inherent rigidity and well-defined geometry of the this compound ligand are crucial for creating these sophisticated coordination framework architectures. researchgate.net

Table 1: Examples of Coordination Polymers Synthesized with this compound

| Metal Ion | Resulting Structure | Reference(s) |

|---|---|---|

| Magnesium (Mg(II)) | Layered coordination polymer | nih.govresearchgate.net |

| Zinc (Zn(II)) | 1D infinite tubular structure | rsc.org |

| Cobalt (Co(II)) | 2D undulating layer structure | rsc.org |

| Cadmium (Cd(II)) | 2D undulating layer structure | rsc.org |

| Osmium (Os(I)) | Centrosymmetric molecular loop | nih.goviucr.org |

| Uranium (U(VI)) | 1D coordination polymer chains | researchgate.net |

Scope and Research Trajectories of this compound

Current and future research involving this compound is largely directed towards the synthesis of novel functional materials, particularly porous MOFs for applications such as gas storage and separation. researchgate.netuq.edu.au The unique, non-aromatic, and bulky nature of the adamantane linker can create distinct pore environments compared to more commonly used aromatic linkers. researchgate.net

The synthesis of adamantane-1,3-dicarboxylic acid itself is an area of ongoing research to improve efficiency and yield. Several synthetic routes have been developed. One common method is the Koch-Haaf carboxylation of 1,3-adamantanediol (B44800). researchgate.netgoogle.com Another approach involves a one-pot synthesis from 1-adamantane carboxylic acid using a mixture of nitric acid and sulfuric acid. chemicalbook.comchemicalbook.comasianpubs.org A two-step process starting from adamantane carboxylic acid, involving oxidation to 3-hydroxy-1-adamantanecarboxylic acid followed by carboxylation, has also been reported with a total yield of 65%. google.com Other methods start from adamantane, proceeding through halogenation to 1,3-dibromoadamantane (B19736), followed by hydrolysis and carboxylation. google.com The development of more efficient and scalable synthesis protocols is crucial for advancing the application of this compound in materials science. chemicalbook.com

The structural diversity observed in the coordination polymers formed with this compound indicates that the choice of metal ion and reaction conditions plays a critical role in determining the final architecture. rsc.org Future research will likely focus on exploiting this to fine-tune the properties of the resulting materials for specific applications, such as catalysis and sensing. uq.edu.au The exploration of mixed-ligand systems, combining this compound with other organic linkers, also presents a promising avenue for creating new functional materials with tailored properties. nih.gov

Table 2: Overview of Synthesis Methods for Adamantane-1,3-dicarboxylic Acid

| Starting Material | Key Reagents | Reported Yield | Reference(s) |

|---|---|---|---|

| 1-Adamantane carboxylic acid | Nitric acid, Sulfuric acid, Formic acid | High efficiency | chemicalbook.comchemicalbook.comasianpubs.org |

| Adamantane carboxylic acid | Nitric acid, Sulfuric acid (oxidation); Formic acid (carboxylation) | 65% (two steps) | google.com |

| Adamantane | Bromine (halogenation); Silver sulfate (B86663) (hydrolysis); Formic acid, Sulfuric acid (carboxylation) | >60% | google.com |

| 1,3-Adamantanediol | Formic acid, Sulfuric acid (Koch-Haaf carboxylation) | - | researchgate.netgoogle.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C12H14O4-2 |

|---|---|

分子量 |

222.24 g/mol |

IUPAC 名称 |

adamantane-1,3-dicarboxylate |

InChI |

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)/p-2 |

InChI 键 |

PAVQGHWQOQZQEH-UHFFFAOYSA-L |

规范 SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for Adamantane 1,3 Dicarboxylate

Direct Functionalization Approaches

Direct methods aim to introduce both carboxyl groups onto the adamantane (B196018) skeleton in a minimal number of steps, often leveraging the inherent reactivity of the bridgehead positions.

Koch-Haaf Carbonylation Routes to Adamantane-1,3-dicarboxylate

The Koch-Haaf reaction is a powerful method for the synthesis of carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. organicchemistrytutor.com This reaction proceeds through a carbocation intermediate. For adamantane, the tertiary bridgehead protons are susceptible to abstraction, leading to the formation of a stable adamantyl cation, which can then be carboxylated.

While the direct dicarbonylation of adamantane in a single step is challenging, the Koch-Haaf reaction is effectively employed in the carboxylation of adamantane derivatives to yield this compound. For instance, 1-adamantanol (B105290) can be converted to 1-adamantanecarboxylic acid via this method. nih.gov Subsequently, a second carboxylation at the 3-position can be achieved.

A notable application of this methodology involves the carboxylation of 3-hydroxy-1-adamantanecarboxylic acid. Under the influence of concentrated sulfuric acid and formic acid, this precursor undergoes a Koch-Haaf carboxylation to yield adamantane-1,3-dicarboxylic acid. google.com This two-step process from adamantane involves an initial oxidation to introduce a hydroxyl group, followed by the dicarboxylation sequence. google.com

The reaction conditions for the Koch-Haaf carbonylation are typically harsh, requiring strong acids like sulfuric acid and often high pressures of carbon monoxide. organicchemistrytutor.com However, variations using formic acid as the source of carbon monoxide are common and can be performed under less demanding conditions. google.comgoogle.com The use of microflow reactors has been explored to improve the safety and efficiency of this highly exothermic reaction by enabling better temperature control. nih.govresearchgate.net

Oxidative Carboxylation Strategies

Oxidative carboxylation provides another direct route to this compound. These methods involve the simultaneous oxidation of the adamantane cage and the introduction of carboxyl groups.

One such strategy employs a mixture of nitric acid and sulfuric acid to oxidize 1-adamantanecarboxylic acid. chemicalbook.comchemicalbook.com In this one-pot method, the strong acid mixture facilitates the introduction of a second carboxyl group at the 3-position. chemicalbook.comchemicalbook.comasianpubs.org The reaction is typically carried out at low temperatures, for example, by the dropwise addition of formic acid to a solution of 1-adamantanecarboxylic acid in a mixture of nitric and sulfuric acid at 0°C. chemicalbook.comchemicalbook.com This process has been reported to achieve high yields of up to 92%. chemicalbook.com

Another approach to oxidative carbonylation involves the use of radical chemistry. For instance, the use of N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide can generate carboxylated products from adamantane. nih.gov This method, however, often suffers from poor selectivity, yielding a mixture of mono- and di-carboxylated products, as well as oxygenated adamantane derivatives. nih.gov

Multi-Step Conversions from Precursors

These synthetic pathways involve the transformation of pre-functionalized adamantane derivatives into the target dicarboxylic acid. These routes can offer better control over regioselectivity and may be advantageous when specific starting materials are readily available.

Synthesis via Halogenated Adamantane Intermediates

Halogenated adamantanes are versatile intermediates in the synthesis of various adamantane derivatives. energetic-materials.org.cnresearchgate.net A common route to this compound begins with the halogenation of adamantane to produce 1,3-dihaloadamantane, such as 1,3-dibromoadamantane (B19736). google.com

The synthesis typically involves the following steps:

Halogenation: Adamantane is treated with a halogenating agent, for example, liquid bromine in the presence of a catalyst like iron powder, to yield 1,3-dibromoadamantane. google.com

Hydrolysis: The resulting 1,3-dibromoadamantane is then hydrolyzed to 1,3-adamantanediol (B44800). This step can be facilitated by the use of silver sulfate (B86663) in aqueous acetone. google.com

Carboxylation: Finally, the 1,3-adamantanediol undergoes a Koch-Haaf reaction with formic acid and concentrated sulfuric acid to produce adamantane-1,3-dicarboxylic acid. google.com

This multi-step approach allows for the purification of intermediates, potentially leading to a final product of high purity. google.com A new method for the synthesis of 1,3-adamantanediol from 3-hydroxyadamantane-1-carboxylic acid via 1,3-dichloroadamantane (B103686) has also been reported, offering an alternative pathway with high yields. acs.org

Pathways from 1-Adamantanecarboxylic Acid

1-Adamantanecarboxylic acid is a common and often more economical starting material for the synthesis of this compound. jlu.edu.cnorgsyn.org Several methods have been developed to introduce a second carboxyl group at the 3-position.

One of the most efficient methods is a one-pot synthesis that utilizes a mixture of nitric acid and sulfuric acid to directly carboxylate 1-adamantanecarboxylic acid. chemicalbook.comchemicalbook.comasianpubs.org By carefully controlling the reaction conditions, such as temperature and the rate of addition of formic acid, a high yield of adamantane-1,3-dicarboxylic acid can be obtained. chemicalbook.comjlu.edu.cn

The reaction mechanism involves the in-situ generation of a carbocation at the 3-position, which is then carboxylated. The strong oxidizing environment facilitates the formation of the necessary intermediate for the introduction of the second carboxylic acid group.

A two-step method has also been described where 1-adamantanecarboxylic acid is first oxidized to 3-hydroxy-1-adamantanecarboxylic acid using concentrated sulfuric and nitric acid. google.com This intermediate is then subjected to a Koch-Haaf carboxylation with formic acid and concentrated sulfuric acid to afford adamantane-1,3-dicarboxylic acid. google.com This approach provides a total yield of 65% over the two steps. google.com

Derivations from Adamantanediols

1,3-Adamantanediol is a key precursor that can be directly converted to this compound. google.com The primary method for this transformation is the Koch-Haaf reaction.

In a typical procedure, 1,3-adamantanediol is dissolved in concentrated sulfuric acid, and formic acid is added dropwise with vigorous stirring. google.com The reaction proceeds to give adamantane-1,3-dicarboxylic acid, which often precipitates from the reaction mixture as a white solid. google.com Yields for this conversion are reported to be over 60%. google.com

The synthesis of 1,3-adamantanediol itself can be achieved through various routes, including the hydrolysis of 1,3-dihaloadamantanes or the oxidation of adamantane. google.comresearchgate.net A recently developed method involves the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloro adamantane, followed by hydrolysis to 1,3-adamantanediol in high yield. acs.org

Interactive Data Table: Synthetic Routes to this compound

| Starting Material | Key Reagents | Intermediate(s) | Method | Reported Yield | Reference(s) |

| 1-Adamantanecarboxylic Acid | Nitric acid, Sulfuric acid, Formic acid | - | One-pot Oxidative Carboxylation | 92% | chemicalbook.comchemicalbook.com |

| Adamantane | Bromine, Iron; Silver sulfate; Formic acid, Sulfuric acid | 1,3-Dibromoadamantane, 1,3-Adamantanediol | Multi-step via Halogenation | >60% (from diol) | google.com |

| 1-Adamantanecarboxylic Acid | Nitric acid, Sulfuric acid; Formic acid, Sulfuric acid | 3-Hydroxy-1-adamantanecarboxylic acid | Two-step Oxidation and Carboxylation | 65% (overall) | google.com |

| 1,3-Adamantanediol | Formic acid, Sulfuric acid | - | Koch-Haaf Carboxylation | >60% | google.com |

Novel Synthetic Routes and Process Optimization

The synthesis of this compound has been the subject of research aimed at improving efficiency, yield, and reaction conditions. This section details recent advancements in its preparation.

Microwave-Assisted Synthesis

The application of microwave irradiation has become a popular technique in organic synthesis to accelerate reaction rates and often improve yields. nih.govnih.gov While microwave-assisted synthesis has been successfully employed for the preparation of various dicarboxylic acids and adamantane derivatives, specific literature detailing the direct synthesis of this compound using this method is not extensively documented. mdpi.com

One-Pot Methodologies

One-pot syntheses offer significant advantages in terms of procedural simplicity, time and resource efficiency, and reduced waste generation. An efficient one-pot method for the synthesis of adamantane-1,3-dicarboxylic acid has been developed starting from 1-adamantane carboxylic acid. chemicalbook.comchemicalbook.comasianpubs.org This procedure involves the simultaneous introduction of a second carboxyl group onto the adamantane scaffold.

In a typical procedure, 1-adamantane carboxylic acid is treated with a mixture of nitric acid and sulfuric acid, followed by the dropwise addition of anhydrous formic acid at a controlled temperature. chemicalbook.comchemicalbook.com The reaction mixture is then worked up to isolate the desired dicarboxylic acid. A study optimized the ratio of the reactants to achieve a high yield of 92%. chemicalbook.com The optimized conditions are presented in the table below.

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 1-Adamantane carboxylic acid | Nitric acid, Sulfuric acid, Formic acid | 0 °C | 6 hours | 92% | chemicalbook.com |

This one-pot approach is particularly advantageous as it avoids the isolation of intermediates, streamlining the synthetic process and making it more amenable to larger-scale production. chemicalbook.com The process is also noted for its high efficiency and excellent yield. chemicalbook.com Another reported one-pot synthesis involves the reaction of adamantane with 2-phenylethyl 2-(acetoxymethyl)acrylate or 2-(acetoxymethyl)-1-phenyl-2-propen-1-one, which proceeds through domino Michael reactions and a Dieckmann condensation or an aldol-type reaction to construct the adamantane derivative. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound is governed by the inherent reactivity of the adamantane cage, which dictates the regioselectivity of the functionalization. The adamantane molecule possesses two types of carbon atoms: four tertiary bridgehead carbons (methine groups) and six secondary methylene (B1212753) carbons. nih.gov The bridgehead positions are significantly more reactive towards electrophilic substitution and radical abstraction due to the stability of the resulting carbocation or radical intermediates at these positions.

The synthesis of this compound from 1-adamantane carboxylic acid is a prime example of this regioselectivity. The initial carboxyl group at one bridgehead position (C1) deactivates the adamantane cage towards further electrophilic attack. However, under the strongly acidic conditions of the Koch-Haaf reaction, a second carboxylation is forced to occur. The directing effect of the existing carboxyl group and the inherent stability of the bridgehead carbocation favor the introduction of the second carboxyl group at another bridgehead position. The most accessible and electronically favored of these is the C3 position, leading to the formation of the 1,3-disubstituted product with high selectivity. mdpi.com The formation of other isomers, such as the 1,2- or 1,4-dicarboxylic acids, is generally not favored under these conditions.

From a stereochemical perspective, this compound is an achiral molecule. The adamantane cage itself is highly symmetrical. The introduction of two identical substituents at the 1 and 3 positions does not create any stereocenters. Therefore, considerations of stereoselective synthesis to produce a specific enantiomer or diastereomer are not applicable in the preparation of this particular compound.

Synthetic Transformations and Derivative Chemistry of Adamantane 1,3 Dicarboxylate

Formation of Amine Derivatives

The conversion of the carboxylic acid groups of adamantane-1,3-dicarboxylate into amine functionalities is a significant transformation, leading to the production of 1,3-diaminoadamantane, a crucial intermediate for various applications.

Conversion to 1,3-Diaminoadamantane

Another reported synthesis of 1,3-diaminoadamantane starts from adamantane (B196018) itself. asianpubs.org In this method, adamantane is first brominated to yield 1,3-dibromoadamantane (B19736). asianpubs.org Subsequently, amination with urea (B33335) in the presence of trifluoroacetic acid and diphenyl ether as a high-boiling solvent produces 1,3-diaminoadamantane. asianpubs.org This method circumvents the need for the dicarboxylic acid intermediate.

Amidation and Hofmann Degradation Pathways

The amidation of adamantane-1,3-dicarboxylic acid is the initial step in its conversion to 1,3-diaminoadamantane. This reaction is typically achieved by first converting the dicarboxylic acid to its corresponding diacyl chloride, followed by reaction with ammonia (B1221849) to form the diamide. chemicalbook.com

The subsequent Hofmann degradation of the resulting 1,3-adamantanedicarboxamide yields 1,3-diaminoadamantane. chemicalbook.com This classical rearrangement reaction provides an effective means to convert the amide groups into primary amines with the loss of one carbon atom from each amide group. The process has been reported to produce 1,3-diaminoadamantane in an 82% yield from the diamide. chemicalbook.com

Esterification and Other Carboxylic Acid Modifications

The carboxylic acid groups of this compound readily undergo esterification. This reaction is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. evitachem.com For example, esterification with vinylcarbinol in the presence of an acid catalyst can produce the corresponding diallyl ester, which is a monomer for polymerization. google.com

Beyond simple esterification, the carboxylic acid groups can be modified to create a diverse range of derivatives. These modifications are crucial for tuning the physical and chemical properties of the resulting molecules for specific applications.

Introduction of Heteroatom Functionalities

The adamantane cage can be functionalized with various heteroatom-containing groups, leading to compounds with unique electronic and structural properties.

Azolyl-Substituted Adamantane Carboxylic Acids

A notable class of derivatives is the azolyl-substituted adamantane carboxylic acids. These compounds are synthesized by reacting 1-adamantanecarboxylic acid with various azoles, such as 1,2,4-triazoles and tetrazoles, in concentrated sulfuric acid. mdpi.com This reaction proceeds through the formation of an adamantyl carbocation at a bridgehead position under the strongly acidic conditions. mdpi.com The subsequent electrophilic attack on the azole ring leads to the formation of the C-N bond.

This method has been successfully employed to synthesize a range of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com The reaction yields are generally high, for instance, 88% for 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid and 81% for 3-(tetrazol-1-yl)-adamantane-1-carboxylic acid. mdpi.com

Table 1: Synthesis of Azolyl-Substituted Adamantane Carboxylic Acids mdpi.com

| Azole Reactant | Resulting Product | Yield (%) |

| 1H-1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | 88 |

| 1H-Tetrazole | 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 81 |

| 5-Methyl-1H-tetrazole | 1-(5-Methyl-tetrazol-1-yl)-adamantane-3-carboxylic acid | 76 |

Advanced Derivatization for Specific Research Applications

The derivatization of this compound extends to the synthesis of complex molecules for specific research purposes. For instance, its derivatives are explored as building blocks for coordination polymers. The rigid, angular geometry of molecules like 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid makes them suitable ligands for the construction of metal-organic frameworks. mdpi.com

Furthermore, the introduction of functional groups can be tailored to investigate structure-activity relationships in medicinal chemistry. The adamantane scaffold is a well-known pharmacophore, and its difunctionalization allows for the creation of molecules with potential therapeutic applications.

Chiral Adamantane Derivatives

The development of chiral adamantane derivatives is of significant interest for applications in enantioselective catalysis and as chiral building blocks in drug discovery. mdpi.com A key strategy to introduce chirality starting from a prochiral 1,3-disubstituted adamantane, such as a derivative of this compound, is through enantioselective desymmetrization. researchgate.netarkat-usa.org This process breaks the symmetry of the starting material to produce an enantiomerically enriched product. researchgate.net

One notable method involves a rhodium-catalyzed C-H bond amination. researchgate.net In this approach, a prochiral 1,3-disubstituted adamantane is reacted with an aryloxysulfonamide in the presence of a chiral rhodium catalyst. researchgate.net The catalyst, typically a dirhodium complex with chiral ligands like Rh₂(S-TCPTTL)₄, facilitates the insertion of a nitrene into one of the tertiary C-H bonds of the adamantane cage, creating a new stereocenter. researchgate.net This reaction has been shown to produce optically active amino acids containing the adamantane core with high enantioselectivity, achieving up to 85% enantiomeric excess (ee), which can be further enhanced to over 99% ee after recrystallization. researchgate.net

The final racemic product from such syntheses can be resolved into individual enantiomers, which are then utilized for the synthesis of various chiral ligands. mdpi.com

Table 1: Enantioselective C-H Amination of 1,3-Disubstituted Adamantane Derivatives. researchgate.net

| Entry | Adamantane Substrate | Catalyst | Reagent | Enantiomeric Excess (ee) |

| 1 | 1,3-Dimethyladamantane | Rh₂(S-TCPTTL)₄ | Aryloxysulfonamide | up to 85% |

| 2 | 1,3-Diadamantyladamantane | Rh₂(S-TCPTTL)₄ | Aryloxysulfonamide | Moderate |

Data synthesized from research on enantioselective desymmetrization of adamantane derivatives. researchgate.net

Preparation of Vinyl Diamondoids from Adamantane Carboxylic Acids

Vinyl diamondoids, particularly those derived from adamantane, are important monomers for the synthesis of polymers with high thermal stability and desirable mechanical properties. The introduction of vinyl groups at the bridgehead positions of the adamantane cage can be achieved through a multi-step synthetic sequence starting from adamantane-1,3-dicarboxylic acid. jlu.edu.cn

The synthesis of 1,3-divinyladamantane can be envisioned through the following pathway. First, adamantane-1,3-dicarboxylic acid is reduced to 1,3-adamantanedimethanol (B95918). jlu.edu.cn This diol can then be converted to a di-halogenated intermediate, such as 1,3-bis(2-bromoethyl)adamantane. This transformation typically involves a two-step process where the diol is first converted to a dimesylate or ditosylate, followed by nucleophilic substitution with a bromide source. A more direct, albeit lower yielding, approach involves the bromination of 1,3-adamantanedimethanol using a system like HBr-ZnBr₂ to afford 1,3-bis(bromomethyl)adamantane. jlu.edu.cn A related precursor, 1,3-bis(2-bromoethyl)adamantane, serves as a key intermediate for the formation of the divinyl compound.

The final step in the synthesis of 1,3-divinyladamantane is the dehydrobromination of 1,3-bis(2-bromoethyl)adamantane. This elimination reaction is typically carried out using a strong, sterically hindered base to favor the formation of the less substituted alkene (Hofmann elimination). Potassium tert-butoxide (KOt-Bu) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a common reagent system for this type of transformation. google.com The bulky tert-butoxide base preferentially abstracts a proton from the less hindered primary carbon, leading to the formation of the terminal vinyl group. google.commasterorganicchemistry.com

Table 2: Proposed Synthesis of 1,3-Divinyladamantane via Dehydrobromination.

| Starting Material | Reagent | Solvent | Temperature | Product | Reported Yield (Analogous Reactions) |

| 1,3-Bis(2-bromoethyl)adamantane | Potassium tert-butoxide | DMSO | Room Temperature | 1,3-Divinyladamantane | ~50% |

Data based on analogous dehydrohalogenation reactions of dihalo-adamantane derivatives. google.com

Coordination Chemistry and Metal Organic Frameworks Mofs

Adamantane-1,3-dicarboxylate as a Rigid Linker

The unique geometry of the adamantane (B196018) cage is a key feature in its application as a linker. The two carboxylate groups are held in a fixed, V-shaped orientation, providing a predictable and rigid building block for the assembly of coordination architectures. This rigidity helps in directing the final structure of the coordination polymer, a desirable trait for rational design. The bulky nature of the adamantane backbone also plays a crucial role, often leading to the formation of porous structures or preventing dense packing, which can be advantageous for creating materials with guest-accessible voids.

The design of ligands is a cornerstone in the development of new coordination materials. researchgate.netrsc.org The structure of the ligand, the coordination geometry of the metal ion, and the reaction conditions all influence the final architecture of the self-assembled product. researchgate.net For adamantane-based ligands, the inherent rigidity of the adamantane cage is a primary design feature. mdpi.com

Key principles in designing coordination architectures with linkers like this compound include:

Ligand Rigidity and Shape: The fixed angle between the carboxylate groups on the this compound ligand provides a well-defined vectorial arrangement for coordination to metal centers. This "angle-shaped" nature can be exploited to build specific types of networks. mdpi.com

Coordination Modes of the Carboxylate Groups: Carboxylate groups can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bidentate bridging. These different coordination behaviors significantly influence the dimensionality and topology of the resulting framework.

Ancillary Ligands: The introduction of additional ligands, often nitrogen-containing linkers like bipyridines or triazoles, can further modify the final structure. These ancillary ligands can act as pillars, bridges, or simply occupy coordination sites on the metal, leading to frameworks of higher dimensionality or with different topologies. rsc.org

Supramolecular Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in stabilizing the crystal structure and can link lower-dimensional motifs into higher-dimensional networks. iucr.orgnih.gov

Synthesis and Structural Elucidation of Coordination Polymers

The synthesis of coordination polymers involving this compound typically involves solvothermal or hydrothermal methods. In these techniques, the metal salt, 1,3-adamantanedicarboxylic acid (H₂ADC), and often an ancillary ligand are heated in a solvent, leading to the crystallization of the coordination polymer upon slow cooling. The resulting structures are then elucidated primarily through single-crystal X-ray diffraction.

Several one-dimensional (1D) coordination polymers have been constructed using the this compound linker. These chain-like structures often form through the bridging action of the dicarboxylate ligand between metal centers.

Uranium-based Chains: A notable example is the actinide complex, {[U(C₁₂H₁₄O₄)O₂(H₂O)]·H₂O}n. nih.gov In this structure, the uranium metal centers possess a pentagonal-bipyramidal geometry. The this compound ligands, through their pseudo-chelating and bridging carboxylate groups, link the uranium centers into centrosymmetric dimers, which then propagate into infinite 1D chains. nih.gov These chains are further connected by extensive hydrogen bonding involving coordinated and solvent water molecules to form a three-dimensional supramolecular network. nih.gov

Zinc-based Tubular Structures: In the compound {[Zn(ADC)(btmb)]·3H₂O}n, where btmb is 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl, the this compound (ADC) and btmb ligands link Zn(II) ions to form a 1D infinite tubular structure. rsc.org

Erbium-based Chains: The binuclear erbium(III) compound, [Er₂(C₁₂H₁₄O₄)₂(C₁₂H₁₅O₄)₂(C₁₂H₈N₂)₂(H₂O)₂]·2H₂O, features Er(III) ions eight-coordinated by this compound ligands, water molecules, and 1,10-phenanthroline (B135089). iucr.org Extensive O-H···O hydrogen bonding interactions link these units into one-dimensional chains. iucr.org

The V-shape of the this compound linker is particularly conducive to the formation of two-dimensional (2D) layered networks.

Magnesium-based Layers: The first s-block metal coordination polymer with this linker, [Mg₂(C₁₂H₁₄O₄)₂]n, exhibits a layered structure. researchgate.netnih.gov It is constructed from chains of corner-sharing magnesium-centered polyhedra (both tetrahedral and octahedral) that are connected by the this compound linkers to form 2D layers. researchgate.netnih.gov

Nickel-based Grids: A nickel(II) coordination polymer, {[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O}n, forms coordination polymer layers with a (4,4) grid topology. iucr.org The octahedrally coordinated Ni(II) ions are linked by both this compound and an N-(pyridin-3-yl)isonicotinamide ligand to create these 2D sheets. iucr.org

Cobalt-based Undulating Layers: The complex {[Co₂(ADC)₂(btmb)₂]·H₂O}n features a 2D undulating layer structure with a (4,4)-sql network. rsc.org This compound also displays a 2-fold parallel interpenetrating 2D → 2D framework. rsc.org

Hydrogen-Bonded Layers: In the cocrystal of 1,3-adamantanedicarboxylic acid and 4,4'-bipyridine, O-H···N hydrogen bonds link the alternating molecules into zigzag chains, which are then connected through π-π interactions to form two-dimensional layers. nih.gov

While the inherent angle of the 1,3-dicarboxylate linker often favors 1D and 2D structures, three-dimensional (3D) frameworks can also be achieved, typically through the use of specific metal clusters, ancillary ligands, or the interlinking of lower-dimensional structures.

Interpenetrating Networks: In some cases, the voids within a single framework are large enough to accommodate one or more independent, identical frameworks, leading to an interpenetrated structure. This is a common strategy for achieving robust 3D architectures.

Pillared-Layer Structures: 3D frameworks can be constructed by connecting 2D layers with pillar-like ancillary ligands. This approach allows for the systematic control of the interlayer spacing and the creation of porous materials.

Supramolecular 3D Networks: As seen in the uranium-based 1D chains, non-covalent interactions like hydrogen bonding can be strong enough to organize lower-dimensional coordination polymers into stable, three-dimensional crystalline forms. nih.gov

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. The rigid and bulky nature of this compound makes it a promising linker for MOF synthesis. The goal is to create robust 3D frameworks with permanent porosity, which can be utilized for gas storage, separation, and catalysis.

While specific examples of highly porous MOFs based solely on this compound are still emerging, the principles of MOF design are directly applicable. The combination of this dicarboxylate with metal clusters (secondary building units or SBUs) and suitable ancillary linkers is a viable strategy for constructing novel MOFs. For instance, combining dicarboxylate ligands with polytopic nitrogen-containing ligands like 1,3,5-tris(1-imidazolyl)benzene (tib) is a known method for creating 3D porous frameworks. nih.gov The this compound can be envisioned in similar constructions, where its bulkiness would contribute to the formation of large pores within the framework. The development of MOFs from this linker is an active area of research, with the potential to yield materials with unique properties stemming from the diamondoid nature of the adamantane cage.

Design and Construction of Adamantane-Based MOFs

The rational design of MOFs utilizing this compound hinges on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. rsc.orgucl.ac.uk The bulky and non-planar nature of the adamantane core can be exploited to create MOFs with unique structural features and pore environments compared to those constructed from linear or planar linkers. researchgate.net The synthesis of these materials is often achieved through solvothermal or hydrothermal methods, where the metal salt and the adamantane-1,3-dicarboxylic acid are heated in a suitable solvent, sometimes with the addition of a modulator to control the crystallization process. nih.govresearchgate.netrsc.org

The construction of MOFs with this compound has been explored with a variety of metal ions, leading to frameworks with diverse dimensionalities and properties. nih.govresearchgate.netnih.gov The choice of metal and reaction conditions can be tuned to target specific network topologies and functionalities. rsc.orgberkeley.edu For instance, the combination of adamantane-based dicarboxylic acids with other ligands, known as co-ligands or pillars, can lead to the formation of more complex and higher-dimensional structures. researchgate.netnih.gov

Topological Analysis of MOF Architectures (e.g., (4,4) grid, dia topology)

Topological analysis is a powerful tool for simplifying and classifying the complex structures of MOFs into underlying nets, providing insight into their construction and potential properties. ucl.ac.ukrsc.orgacs.org MOFs based on this compound have been shown to form various network topologies.

A common topology observed is the (4,4) grid , which describes a 2D layered structure. In these frameworks, the metal centers act as 4-connecting nodes, and the dicarboxylate linkers bridge these nodes to form a grid-like pattern. nih.gov For example, a nickel(II) coordination polymer with this compound and a dipyridylamide co-ligand adopts a layered structure with a (4,4) grid topology. nih.gov

Another significant topology is the diamondoid (dia) network, a 3D framework analogous to the structure of diamond. This topology is often achieved when tetrahedral building units are used. While 1,3,5,7-tetrasubstituted adamantanes are classic examples of tetrahedral linkers leading to dia nets, the specific geometry of this compound can also contribute to the formation of complex 3D structures that can be deconstructed into simpler underlying topologies. ucl.ac.ukresearchgate.net The inherent three-dimensionality of the adamantane linker can favor the formation of highly connected and robust 3D frameworks. researchgate.net

The analysis of these topologies is crucial for understanding the relationship between the molecular building blocks and the resulting macroscopic properties of the MOF, such as porosity and stability. ucl.ac.uknih.gov

Specific Metal Ion Coordination Environments

Mg(II): In a magnesium-based coordination polymer, two unique Mg(II) centers are observed. researchgate.netnih.gov One exhibits a distorted tetrahedral coordination environment, while the other is in a distorted octahedral geometry, both formed by carboxylate oxygen atoms. researchgate.netnih.gov This was the first reported instance of a tetrahedrally coordinated Mg(II) center in a magnesium-based coordination polymer. researchgate.netnih.gov

Ni(II): Nickel(II) ions in this compound frameworks typically display octahedral coordination geometry. nih.govresearchgate.netnih.gov In one example, the Ni(II) ion is coordinated to the carboxylate groups of two this compound ligands and nitrogen atoms from two dipyridylamide co-ligands. nih.gov In another structure, the Ni(II) center is part of a dinuclear [Ni2(OCO)2] unit and is also octahedrally coordinated. researchgate.netnih.gov

Cu(II): Copper(II) ions are known to form paddle-wheel secondary building units (SBUs) in MOFs. With adamantane-1,3,5,7-tetracarboxylate, a related adamantane derivative, Cu(II) forms Cu2(CO2)4 paddle-wheel units. researchgate.netberkeley.edu While specific details for this compound are less common in the provided results, the propensity of dicarboxylates to bridge two copper ions is a well-established motif in copper-based MOFs.

U(VI): The uranyl ion (UO2²⁺) in a complex with this compound exhibits a pentagonal-bipyramidal UO7 coordination. nih.gov The two axial positions are occupied by oxide ligands, and the five equatorial positions are filled by oxygen atoms from aqua and carboxylate ligands. nih.gov The carboxylate groups display both pseudo-chelating and bridging coordination modes. nih.gov

Ag(I): While not specifically with this compound, silver(I) has been used with other adamantane derivatives to form coordination polymers. For instance, with 1,3-bis(1,2,4-triazol-1-yl)adamantane, Ag(I) forms a two-dimensional coordination polymer where the metal ions are linked by the adamantane-based ligands. researchgate.net

Os(I): There is no specific information available in the provided search results regarding the coordination of Os(I) with this compound.

Functional Aspects of Adamantane-Based MOFs

The unique structural characteristics of MOFs derived from this compound give rise to a range of potential applications, particularly in the areas of gas storage and separation, host-guest chemistry, and catalysis.

Gas Adsorption and Separation Properties

The porosity of adamantane-based MOFs makes them promising candidates for gas adsorption and separation. researchgate.netrsc.org The use of bulky, 3D aliphatic linkers like this compound can lead to materials with high gas adsorption enthalpies, which is particularly advantageous for applications like hydrogen and methane (B114726) storage. researchgate.net The rigid nature of the adamantane cage helps in the formation of stable porous structures that can withstand the conditions required for gas adsorption processes. berkeley.edu

For instance, a diamantane-dicarboxylate based UiO-66 analogue, which has a larger cage structure than adamantane, has shown potential for methane storage. rsc.org While specific data for this compound MOFs is limited in the provided results, the general principle is that the size, shape, and chemical nature of the pores, dictated by the adamantane linker and the metal node, will determine the selectivity and uptake capacity for different gases. rsc.org Computational screening of MOFs has become a vital tool to predict their gas adsorption properties and guide the synthesis of new materials with enhanced performance for specific gas separations, such as CO₂/N₂. rsc.orgumn.edu

Tunable Porosity and Host-Guest Chemistry in MOFs

A key feature of MOFs is their tunable porosity, which can be rationally designed by carefully selecting the organic linker and metal cluster. rsc.org The use of this compound as a linker allows for the creation of pores with specific dimensions and chemical environments. The non-planarity of the adamantane unit can lead to the formation of intricate pore structures that are not accessible with simpler, linear linkers. researchgate.net

This tunable porosity enables a rich host-guest chemistry, where the MOF can act as a host for various guest molecules. The size and shape of the guest molecules that can be accommodated are determined by the pore size and geometry of the MOF. This has potential applications in areas such as molecular recognition, sensing, and drug delivery. The ability to remove solvent molecules from the pores without collapsing the framework, a process known as activation, is crucial for accessing the full potential of the MOF's porosity for host-guest interactions. berkeley.edu

Catalytic Applications within MOF Structures

Metal-organic frameworks can serve as versatile platforms for heterogeneous catalysis. benthamscience.com The catalytic activity can arise from several features of the MOF structure, including the metal nodes, the organic linkers, or encapsulated guest molecules. benthamscience.commdpi.com

Optical Properties of MOF Composites

The exploration of Metal-Organic Framework (MOF) composites, particularly those incorporating this compound as a structural linker, is an evolving area of materials science. The unique properties of these composites are a direct result of the interplay between the MOF structure, the guest materials encapsulated within, and the specific characteristics of the this compound ligand. However, a comprehensive body of research detailing the specific optical properties of MOF composites based on this compound is not yet extensively available in publicly accessible scientific literature.

In typical dye-MOF composites, the framework can prevent the aggregation-induced quenching of fluorescence that often occurs with dye molecules in the solid state. The pores of the MOF can isolate individual dye molecules, allowing them to retain their emissive properties. Furthermore, the electronic structure of the MOF can facilitate energy transfer processes to or from the encapsulated guest, potentially leading to enhanced or shifted luminescence. While these principles are well-established for a variety of MOFs, specific experimental data and detailed research findings for composites utilizing this compound remain to be published.

The potential for developing advanced optical materials based on this compound MOF composites is significant. Such materials could find applications in areas like chemical sensing, where changes in the luminescence of the composite upon exposure to specific analytes could be used for detection, or in solid-state lighting, where the encapsulation of multiple dyes could lead to white-light emission. The rigid nature of the adamantane unit could also impart greater thermal and chemical stability to the resulting composites, a desirable trait for many practical applications.

Future research in this specific sub-field is necessary to fully elucidate the optical properties of these materials. Detailed studies involving the synthesis and characterization of various guest species within this compound-based MOFs would be required. This would involve spectroscopic analysis to determine properties such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. Such data would be invaluable for understanding the structure-property relationships in these novel composite materials and for guiding the design of future functional optical systems.

Due to the current lack of specific research data on the optical properties of MOF composites containing this compound, no data tables can be generated at this time.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Adamantane-1,3-dicarboxylate Systems

The self-assembly of this compound into larger supramolecular structures is primarily driven by a variety of non-covalent interactions. These weak forces, including hydrogen bonding and host-guest interactions, are crucial in directing the formation of well-defined and functional molecular assemblies.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the self-assembly of this compound. The carboxylate groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and often predictable hydrogen-bonding networks. These networks play a critical role in the formation of both simple dimers and complex multidimensional architectures.

Furthermore, in the presence of other molecules capable of hydrogen bonding, such as water or other organic species, this compound can participate in more intricate hydrogen-bonding schemes. For instance, in the crystal structure of a uranium complex, hydrogen bonding involving coordinated and solvent water molecules links coordination chains into a three-dimensional network. researchgate.net Similarly, in an erbium complex, extensive O—H⋯O hydrogen-bonding interactions lead to the formation of chains. iucr.org These interactions demonstrate the versatility of the carboxylate groups in forming robust networks that dictate the supramolecular architecture. The formation of these networks is not limited to homomolecular interactions; co-crystallization with other molecules, such as 4,4'-azopyridine, can lead to three-component assemblies organized into sheets via O–H···N hydrogen bonds. acs.org

Host-Guest Chemistry with Coordination Cages

The adamantane (B196018) moiety of this compound can act as a guest within the cavities of larger host molecules, a key concept in host-guest chemistry. Coordination cages, which are self-assembled, hollow structures formed from metal ions and organic ligands, are particularly well-suited to encapsulate guest molecules like adamantane derivatives.

The hydrophobic and sterically demanding nature of the adamantane cage makes it an ideal guest for the hydrophobic interiors of many coordination cages. nih.gov The encapsulation of a guest within a coordination cage is a thermodynamically driven process, often resulting in a highly stable host-guest complex. This interaction can be utilized to template the formation of specific cage isomers or to control the reactivity of the encapsulated guest.

For example, the tetrahedral symmetry of certain coordination cages makes them adept at encapsulating tetrahedrally shaped guests. acs.org While direct studies on the encapsulation of this compound within coordination cages are specific, the broader principles of adamantane derivatives in host-guest chemistry are well-established. Adamantane-functionalized molecules have been shown to form stable host-guest complexes with cyclodextrins, driven by the favorable interactions between the hydrophobic adamantane and the cyclodextrin (B1172386) cavity. nih.gov This principle extends to coordination cages, where the size, shape, and chemical nature of the adamantane guest can influence the stability and structure of the resulting complex. The formation of such host-guest systems opens possibilities for applications in areas such as drug delivery and catalysis.

Design of Self-Assembled Structures

The predictable geometry and versatile connectivity of this compound have enabled the rational design and synthesis of a variety of discrete and extended self-assembled structures.

Molecular Loops and Cages

The rigid and angular disposition of the two carboxylate groups on the this compound scaffold makes it an excellent linker for the construction of discrete, closed supramolecular structures such as molecular loops and cages. When reacted with metal-containing corner pieces, the dicarboxylate can bridge these units to form well-defined cyclic assemblies.

| Complex | Metal Units | Linker | Os-Os Axes Orientation | Reference |

| [{Os₂(CO)₄(phosphine)₂}₂(C₁₂H₁₄O₄)₂] | Os₂(CO)₄(phosphine)₂ | This compound | Parallel | nih.gov |

| [{Os₂(CO)₆}₂(μ₄-adamantane-1,3-diacetate)₂] | Os₂(CO)₆ | Adamantane-1,3-diacetate | Perpendicular | nih.gov |

Layered Assemblies Mediated by Supramolecular Interactions

In addition to discrete structures, this compound can also form extended, layered assemblies. These structures are typically held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π–π stacking.

The formation of layered coordination polymers is a prominent example. In a dimagnesium complex, this compound ligands connect chains of magnesium-centered polyhedra to form a layered polymer. nih.govresearchgate.net The carboxylate groups of the ligand bridge the metal centers, creating an extended network, while the bulky adamantane groups project into the interlayer space, influencing the packing and properties of the layers.

In another example, an erbium(III) complex with this compound and 1,10-phenanthroline (B135089) forms one-dimensional chains through coordination. iucr.org These chains are then further linked into a two-dimensional layer-like network through extensive O—H⋯O hydrogen-bonding interactions and π–π stacking between the phenanthroline ligands of adjacent chains. iucr.org This demonstrates how a combination of different supramolecular interactions can be orchestrated to build up complex, higher-order structures from simple building blocks. The ability to form such layered assemblies is crucial for the development of new materials with potential applications in areas like catalysis, separation, and sensing.

Polymer Science and Advanced Materials Applications

Incorporation of Adamantane-1,3-dicarboxylate in Polymer Backbones

The integration of the this compound moiety directly into the backbone of polymers is a strategic approach to imbue the final material with the inherent properties of the adamantane (B196018) cage, such as rigidity and thermal endurance. This is typically achieved by first converting the dicarboxylate into a suitable monomer, such as an α,ω-diene, which can then undergo polymerization. nih.govacs.org This method allows for the precise placement of the bulky adamantane units along the polymer chain, acting as "defects" in a controlled manner to engineer material properties. nih.govacs.orgnih.gov

A notable class of polymers derived from this compound precursors are precision poly(1,3-adamantylene alkylene)s. nih.gov In these polymers, bulky 1,3-adamantylene groups are inserted at exact intervals along a polyethylene-like chain. nih.govacs.orgnih.gov This precise placement of the adamantane units is a form of "defect engineering," which allows for the fine-tuning of the polymer's properties. nih.govnih.gov The synthesis involves creating α,ω-diene monomers where the adamantane cage is flanked by alkylene spacers of a specific length. nih.govacs.org The resulting fully saturated, aliphatic polymers contain adamantane moieties distributed evenly along the backbone, leading to materials with exceptional thermal stability. nih.govacs.orgacs.orgnih.gov The crystallinity of these polymers is influenced by the length of the methylene (B1212753) (CH₂) chains separating the adamantane units; longer chains generally lead to increased crystallinity. nih.govnih.gov

Acyclic Diene Metathesis (ADMET) polymerization is a powerful and precise method for synthesizing these adamantane-containing polymers. nih.govacs.orgresearchgate.net ADMET is a type of step-growth condensation polymerization that joins terminal diene monomers, releasing ethylene (B1197577) gas as a byproduct, which drives the reaction to completion. wikipedia.org This technique is particularly well-suited for creating well-defined polymer architectures from monomers that can be derived from this compound. nih.govacs.orgrsc.org The process allows for the creation of high molecular weight polymers with the adamantane units precisely located along the chain. nih.govnih.gov For instance, α,ω-dienes containing the 1,3-adamantylene core have been successfully polymerized via ADMET to yield poly(1,3-adamantylene alkylene)s. nih.govacs.orgnih.gov

Enhancement of Polymer Properties

The introduction of the this compound structure into polymers has a profound impact on their physical properties. The bulky and rigid nature of the adamantane cage disrupts polymer chain packing while restricting segmental motion, leading to significant improvements in thermal and mechanical characteristics.

One of the most significant advantages of incorporating adamantane units is the remarkable enhancement in thermal stability. nih.govacs.orgresearchgate.net Saturated poly(1,3-adamantylene alkylene)s exhibit excellent thermal decomposition temperatures, typically in the range of 452–456 °C. nih.govacs.orgacs.orgnih.gov This stability is considerably higher than that of structurally similar polyolefins containing other cyclic groups like cyclohexylene or phenylene. nih.govacs.org

The rigid adamantane structure also leads to polymers with high glass transition temperatures (Tg). acs.orgresearchgate.netrsc.org The Tg, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is elevated because the bulky adamantane units hinder the rotational and translational motion of the polymer chains. researchgate.net For example, adamantane-containing polyimides have shown Tg values in the range of 285–440 °C. rsc.org Similarly, poly(1,3-adamantane) derivatives have exhibited Tg values as high as 205 °C. researchgate.net The length of the flexible alkylene spacers between the adamantane units can be varied to tune the Tg and the degree of crystallinity, with longer spacers potentially leading to semicrystalline materials. nih.govacs.org

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Glass Transition Temperature (T_g_) | Decomposition Temperature (T_d_) | Source(s) |

|---|---|---|---|

| Poly(1,3-adamantylene alkylene)s | Varies with spacer length | 452–456 °C | nih.govacs.orgacs.orgnih.gov |

| Adamantane-containing Polyimides | 285–440 °C | >400 °C (T_d,5%) | rsc.orgresearchgate.net |

| Poly(5-butyl-1,3-adamantane) | 205 °C | 488 °C (T_d,10%) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Adamantane-Modified Materials in Non-Biological Contexts

Beyond enhancing the bulk properties of polymers, this compound is a valuable linker for constructing specialized materials for non-biological applications. Its defined geometry and bifunctionality allow it to be used in the creation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov In these materials, the dicarboxylate groups coordinate with metal centers to form extended, often layered or porous, structures. researchgate.netnih.gov For example, a layered coordination polymer has been synthesized using this compound and magnesium ions. researchgate.netnih.gov

Furthermore, this compound can serve as a building block for supramolecular assemblies, such as molecular loops, where two diosmium units are linked by the adamantane dicarboxylate bridges. nih.gov The rigid adamantane spacer dictates the orientation of the linked metal units. nih.gov Adamantane-containing polymers are also explored for applications in advanced electronics and photonics, serving as low dielectric constant materials for high-frequency communication devices and as components in photoresists for semiconductor manufacturing due to their high thermal stability and etching resistance. rsc.orgacs.org

Photoresist Materials Development

The unique properties of adamantane derivatives have led to their widespread use in photoresist materials, which are critical for the photolithography processes used in the manufacturing of semiconductor devices. researchgate.net Photoresists are light-sensitive materials used to form patterned coatings on a surface. The incorporation of adamantane units into photoresist polymer chains enhances their performance in several key areas.

Chemically amplified resists, a cornerstone of modern lithography, rely on acid-catalyzed reactions to achieve high sensitivity and resolution. researchgate.net Adamantane-based monomers are incorporated into (meth)acrylate polymers, which are valued for their good transmittance at the 193 nm wavelength of ArF excimer lasers. nih.gov The bulky and hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in the developer solution, a crucial factor in preventing pattern swelling and collapse. nih.gov Research has shown that incorporating a high proportion of hydrophobic adamantyl groups can effectively tune the solubility of photoresist polymers in tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a common developer. nih.gov

Furthermore, adamantane derivatives are being explored for use with next-generation lithography techniques, including extreme ultraviolet (EUV) and electron beam (EB) lithography. researchgate.net Studies on acrylic terpolymers containing adamantyl methacrylates are helping to clarify the performance characteristics of these materials under different radiation sources. researchgate.net The goal is to develop high-refractive-index resist materials that can improve the depth of focus (DOF) even with high numerical aperture (NA) exposure tools, enabling the formation of even finer patterns. google.com

Below is a table summarizing the properties and applications of adamantane-based polymers in photoresist development:

| Property Enhanced by Adamantane | Effect on Photoresist Performance | Lithography Application |

| Hydrophobicity | Controls dissolution in developer, prevents pattern swelling. nih.gov | ArF, EUV, EB Lithography researchgate.net |

| Thermal Stability | Improves resistance to high temperatures during processing. | High-temperature applications dakenchem.com |

| Etch Resistance | Provides robustness against dry etching processes. google.com | Pattern Transfer |

| High Refractive Index | Improves depth of focus for high-resolution patterning. google.com | Advanced Lithography |

Advanced Composites

The rigid and well-defined structure of this compound makes it an excellent building block for the creation of advanced composite materials, particularly coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are formed by linking metal ions with organic ligands, and the choice of the organic linker is critical in determining the final structure and properties of the framework. researchgate.net

This compound acts as a rigid ditopic ligand, meaning it can connect to two different metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The resulting coordination polymers can exhibit a variety of topologies and properties depending on the metal ion used and the coordination environment.

For example, the reaction of this compound with magnesium has produced the first example of an s-block metal adamantanedicarboxylate coordination polymer, which forms a layered structure. researchgate.netnih.gov Similarly, a complex with uranium has been synthesized, marking the first actinide complex with adamantanecarboxylate ligands. researchgate.netresearchgate.net This complex features a three-dimensional network held together by both coordination bonds and hydrogen bonding. researchgate.net Coordination polymers of nickel with this compound have also been reported, forming layered structures with a (4,4) grid topology. nih.gov

The properties of these adamantane-based composites make them promising for a range of applications. The inherent porosity of some MOFs makes them suitable for gas storage and separation, while the robust nature of the adamantane cage can lead to materials with high thermal and mechanical stability.

The following table details some of the reported coordination polymers synthesized using this compound:

| Metal Ion | Resulting Structure | Key Features |

| Magnesium (Mg) | Layered coordination polymer. researchgate.netnih.gov | First s-block metal adamantanedicarboxylate. researchgate.netnih.gov |

| Uranium (U) | 3D network via coordination and hydrogen bonds. researchgate.netresearchgate.net | First actinide complex with this ligand. researchgate.netresearchgate.net |

| Nickel (Ni) | Layered coordination polymer with (4,4) topology. nih.gov | Forms diperiodic layer motifs. nih.gov |

| Osmium (Os) | Molecular loop with two sawhorse units. nih.gov | Example of a Group 8 dinuclear sawhorse complex. nih.gov |

The ongoing research into this compound and its derivatives continues to open up new possibilities in the design of functional polymers and advanced materials with tailored properties for specific and demanding applications.

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Studies of Adamantane-1,3-dicarboxylate and Derivatives

This contrasts with the related adamantane-1,3-diacetate ligand, which creates a "butterfly" shape with perpendicular Os-Os axes. nih.gov The distance between the centroids of the two adamantane (B196018) groups in the dicarboxylate-linked complex was found to be 7.087 (2) Å. nih.gov Such studies highlight how the rigid this compound scaffold can be used as a predictable building block in the design of supramolecular structures.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational investigations into adamantane derivatives, providing accurate predictions of their structural and electronic characteristics. dergipark.org.trnih.gov

DFT calculations, often using functionals like B3LYP or WB97XD, are performed to optimize molecular geometries and compute properties such as complexation energies, frontier molecular orbital energy gaps (HOMO-LUMO), and dipole moments. dergipark.org.trbiointerfaceresearch.com For adamantane derivatives in general, these calculations help in understanding intermolecular interactions and the electronic effects of various functional groups. dergipark.org.tr

A significant theoretical study focused on the isomeric adamantanediyl dications (C₁₀H₁₄²⁺), which are structurally related to this compound through the position of the functional groups. nih.govnih.gov Using DFT calculations at the B3LYP/6-31G** level, researchers determined that the 1,3-adamantanediyl dication, featuring two tertiary carbocationic centers at the bridgehead positions, is the most stable among the dication isomers. nih.govnih.gov The distonic nature of this dication, where the positive charges are separated by a methylene (B1212753) group, contributes to its enhanced stability compared to isomers where the charges are adjacent. nih.gov

Table 1: Calculated Relative Energies of Adamantanediyl Dication (C₁₀H₁₄²⁺) Isomers

| Isomer | Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1b | 1,3-Adamantanediyl dication | 0.0 | Most Stable |

| 1c | 1,9-Adamantanediyl dication | 0.4 | Nearly Identical to 1b |

| 1a | 1,2-Adamantanediyl dication | 14.6 (Not a minimum) | Less Stable |

Data sourced from DFT B3LYP/6–31G* level calculations. nih.gov*

These theoretical findings are crucial for predicting the outcomes of reactions involving polycationic intermediates and for understanding the fundamental electronic structure of the adamantane cage. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are extensions of theoretical investigations that allow for the study of the behavior of molecules over time. These methods are particularly useful for understanding the conformational dynamics and intermolecular interactions of complex systems containing this compound. nih.gov

For instance, molecular modeling is essential for visualizing and analyzing the complex three-dimensional structures of supramolecular assemblies, such as the molecular loops formed with diosmium units linked by this compound bridges. nih.gov Simulations can predict the most stable conformations and the flexibility of such structures. Furthermore, molecular simulations have been noted as a valuable tool for studying related rigid molecules like adamantane-1,3,5,7-tetracarboxylic acid, especially in the context of designing hydrogen-bonded organic frameworks and understanding their properties. acs.org

Analysis of Reaction Pathways and Mechanisms

Computational chemistry plays a vital role in mapping out potential reaction pathways and elucidating complex reaction mechanisms involving adamantane derivatives.

The generation and subsequent reactions of adamantane-1,3-dicarbenes have been a subject of combined experimental and theoretical interest. researchgate.net The potential formation of these highly reactive intermediates from precursors such as the sodium salt of adamantane-1,3-dicarbaldehyde ditosylhydrazone has been investigated. researchgate.net The thermal generation of the carbene species from this precursor was found to yield bishomoadamantane as the final product. researchgate.net This outcome is proposed to occur via an intramolecular insertion into an adjacent C-C bond, forming a strained anti-Bredt olefin, which then abstracts hydrogen. researchgate.net

In contrast, pyrolysis of the same precursor in the presence of a hydrogen donor, n-Bu₃SnH, resulted in the formation of 1,3-dimethyladamantane. researchgate.net When the sodium salt of 1,3-diacetyladamantane (B4937295) ditosylhydrazone was used as the precursor, thermal decomposition afforded 1,3-divinyladamantane. researchgate.net These varied outcomes highlight the complex reaction landscape of adamantane dicarbenes, which can be rationalized through theoretical analysis of the potential energy surfaces of the reaction pathways.

Electrostatic effects are fundamental to the chemical reactivity and stability of charged or highly polar adamantane derivatives. DFT calculations are instrumental in visualizing these effects by mapping the electrostatic potential onto the electron density surface of a molecule. dergipark.org.tr

In the case of the adamantane-1,3-diyl dication, the relative stability of the 1,3-isomer is a clear example of electrostatic effects at play. nih.gov The separation of the two positive charges across the rigid adamantane cage minimizes electrostatic repulsion, making it the lowest energy isomer. nih.govnih.gov Computational models that calculate charge distribution and electrostatic potential can, therefore, predict which sites on the adamantane cage are most susceptible to nucleophilic or electrophilic attack and explain the stability of intermediates formed during reactions.

Table of Mentioned Compounds

| Common Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C₁₂H₁₄O₄ |

| Adamantane-1,3-diacetic acid | 2,2'-(adamantane-1,3-diyl)diacetic acid | C₁₄H₂₀O₄ |

| 1,3-Adamantanediyl dication | tricyclo[3.3.1.1³⁷]decane-1,3-diylium | C₁₀H₁₄²⁺ |

| Bishomoadamantane | Not specified | Not specified |

| 1,3-Dimethyladamantane | 1,3-dimethyltricyclo[3.3.1.1³⁷]decane | C₁₂H₂₀ |

| 1,3-Divinyladamantane | 1,3-divinyltricyclo[3.3.1.1³⁷]decane | C₁₄H₂₀ |

| Adamantane-1,3,5,7-tetracarboxylic acid | adamantane-1,3,5,7-tetracarboxylic acid | C₁₄H₁₆O₈ |

| Adamantane-1,3-dicarbaldehyde | adamantane-1,3-dicarbaldehyde | C₁₂H₁₆O₂ |

| 1,3-Diacetyladamantane | 1,1'-(adamantane-1,3-diyl)diethan-1-one | C₁₄H₂₀O₂ |

Analytical and Characterization Methodologies Advanced

Single-Crystal X-ray Diffraction for Structural Determination

In a notable study, the cocrystallization of adamantane-1,3-dicarboxylic acid (adc) with 4,4'-bipyridine (4,4'-bpy) resulted in a 1:1 cocrystal with the formula C₁₂H₁₆O₄·C₁₀H₈N₂. The crystallographic analysis revealed a monoclinic system with a C2/c space group. The adamantane-1,3-dicarboxylate molecule is positioned on a twofold rotation axis that passes through two of the adamantane (B196018) carbon atoms.

The primary interaction holding the cocrystal together is a strong O-H···N hydrogen bond between the carboxylic acid group of the this compound and the nitrogen atom of the 4,4'-bipyridine, with an O···N distance of 2.6801 (17) Å. Weaker C-H···O hydrogen bonds, with a C···O distance of 3.367 (2) Å, also contribute to the formation of zigzag chains of alternating this compound and 4,4'-bipyridine molecules. These chains are further organized into two-dimensional layers through π-π stacking interactions between the bipyridine rings. The final three-dimensional crystalline structure is stabilized by additional weak C-H···O hydrogen bonds [C···O = 3.2744 (19) Å] and van der Waals forces.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon framework.

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, displays characteristic signals corresponding to the protons of the adamantane cage and the carboxylic acid groups. The acidic protons of the carboxyl groups typically appear as a broad singlet at a downfield chemical shift, around 12.1 ppm. The protons on the adamantane skeleton give rise to a series of multiplets in the upfield region, generally between 1.6 and 2.1 ppm.

Mass Spectrometry (MS) for Molecular and Oligomeric Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of adamantane-1,3-dicarboxylic acid shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 224, which corresponds to its molecular weight. The fragmentation pattern provides further structural information. A prominent peak is observed at m/z 179, resulting from the loss of a carboxyl group (-COOH). Another significant fragment appears at m/z 133, which can be attributed to the further loss of a molecule of carbon dioxide (-CO₂) and a hydrogen atom.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum of adamantane-1,3-dicarboxylic acid is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak typically around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are observed in the 1400-1200 cm⁻¹ region. The adamantane cage itself gives rise to a series of C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers.

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Stability

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of materials. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

For adamantane-1,3-dicarboxylic acid, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. The melting point is a key indicator of the purity of the compound. Commercially available adamantane-1,3-dicarboxylic acid of high purity has a reported melting point in the range of 276-278 °C.

Future Directions and Emerging Research Areas

Integration of Adamantane-1,3-dicarboxylate into Multifunctional Materials

The rigid and well-defined geometry of this compound makes it an exceptional building block for the construction of multifunctional materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). The dicarboxylate functionalities act as divergent linkers, connecting metal ions or clusters to form extended, often porous, structures.

Recent research has demonstrated the ability of this compound to form layered coordination polymers with various metal centers. For instance, a magnesium-based coordination polymer, poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium], showcases a layered structure constructed from corner-sharing magnesium-centered polyhedra. researchgate.netnih.gov In this compound, the this compound ligands adopt two different coordination modes, highlighting the versatility of this linker. researchgate.net Another example is a nickel(II) coordination polymer, which forms layers with a (4,4) grid topology. nih.gov These layers then aggregate through supramolecular interactions to create a three-dimensional structure. nih.gov The first actinide complex incorporating an adamantanecarboxylate ligand has also been reported with uranium, forming one-dimensional chains that are further linked into a three-dimensional network through hydrogen bonding. researchgate.net

The incorporation of this compound into these frameworks can impart desirable properties such as thermal stability and defined porosity. The rigid adamantane (B196018) cage helps to create robust structures that can withstand high temperatures, a critical feature for applications in catalysis and gas storage. Furthermore, the specific geometry of the linker can be used to control the pore size and shape of the resulting materials, enabling selective adsorption and separation of molecules.

The potential for creating multifunctional materials extends to the incorporation of other functional components. For example, by using co-ligands or post-synthetic modification, it is possible to introduce catalytic sites, luminescent centers, or other functionalities into the framework. This opens up possibilities for designing materials with combined properties, such as a porous material that can both selectively capture a substrate and catalytically convert it into a desired product.

| Metal Ion | Structural Features | Potential Applications | Reference |

|---|---|---|---|

| Magnesium (Mg) | Layered coordination polymer with corner-sharing polyhedra. | Porous materials, biological applications. | researchgate.netnih.gov |

| Nickel (Ni) | Layered coordination polymer with a (4,4) grid topology. | Catalysis, magnetic materials. | nih.gov |

| Uranium (U) | One-dimensional chains forming a 3D network via hydrogen bonding. | Nuclear waste separation, catalysis. | researchgate.net |

| Osmium (Os) | Centrosymmetric molecular loop with two Os-Os sawhorse units. | Catalysis, molecular electronics. | nih.gov |

Novel Catalytic Systems Based on Adamantane Scaffolds